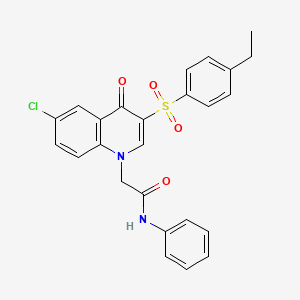

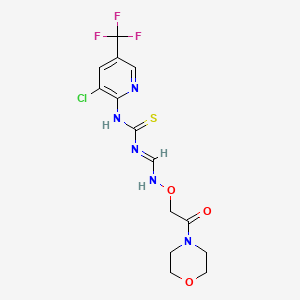

![molecular formula C8H7N3O2 B2857568 6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde CAS No. 2138159-60-9](/img/structure/B2857568.png)

6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde” is a chemical compound with the CAS Number: 2138159-60-9 . It has a molecular weight of 177.16 . The IUPAC name for this compound is 4-hydroxy-6-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water . This procedure shows promising characteristics, such as readily available starting materials, the use of water as reaction media, simple and efficient one-pot operation, and avoiding the need for any hazardous or expensive catalysts .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule . Mass spectrometry can provide information about the molecular weight and the molecular formula of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. It can participate in multi-component reactions (MCR) to expand molecular diversity . The design and development of new MCR reactions for the synthesis of diverse bioactive small molecules, especially heterocyclic molecules with potential bioactive skeletons, have received considerable attention .Physical And Chemical Properties Analysis

This compound is a pale yellow powder . It has a melting point of 298–300 °C . The compound is soluble in DMSO .Aplicaciones Científicas De Investigación

Synthetic Chemistry Innovations

Research efforts have led to the synthesis of novel derivatives and the exploration of their chemical properties and reactivities. For instance, the interaction of related pyrimidine compounds with glycine esters has revealed potential pathways to derive new molecules with unique structures, such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives (Zinchenko et al., 2018). This research underscores the compound's utility in synthesizing biologically active molecules, potentially opening avenues for drug development.

Anticancer and Antimicrobial Potential

The exploration of pyrrolo[2,3-d]pyrimidine derivatives for their anticancer and antimicrobial activities highlights the therapeutic potential of these compounds. Quijano et al. (1990) discussed reactions leading to novel oxazolo[3,2-c]pyrrolo[3,2-e]pyrimidine systems, assessing their anticancer and antimicrobial properties (Quijano et al., 1990). Such studies are foundational for future drug discovery and development efforts, indicating the compound's relevance in medicinal chemistry.

Catalytic Applications and Molecular Interactions

In the realm of catalysis and molecular interactions, derivatives of related pyrrolopyrimidines have shown promise. For example, pyridodipyrimidines, which share structural similarities, have been utilized as NAD(P)+ model catalysts for the oxidation of alcohols, demonstrating the potential of such compounds in biochemical and synthetic applications (Yoneda et al., 1981).

Unnatural Base Pair Development

Moreover, the development of unnatural base pairs for expanding the genetic alphabet involves compounds like pyrrole-2-carbaldehyde derivatives. Mitsui et al. (2003) developed an unnatural hydrophobic base, pairing it with 9-methylimidazo[(4,5)-b]pyridine, showcasing the compound's application in genetic engineering and molecular biology (Mitsui et al., 2003).

Direcciones Futuras

The development of efficient and green synthetic routes for the synthesis of libraries of heterocyclic compounds is still of great importance to synthetic and medical chemists . The design and development of new MCR reactions for the synthesis of diverse bioactive small molecules, especially heterocyclic molecules with potential bioactive skeletons, have received considerable attention . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propiedades

IUPAC Name |

6-methyl-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-4-5(2-12)6-7(11-4)8(13)10-3-9-6/h2-3,11H,1H3,(H,9,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKLKWXCDOCGLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=O)NC=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

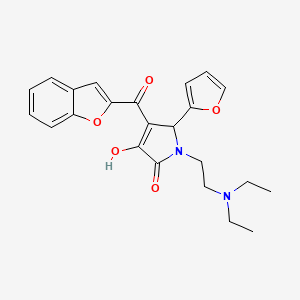

![4-{2-[1-(2,2-dimethylpropanoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2857486.png)

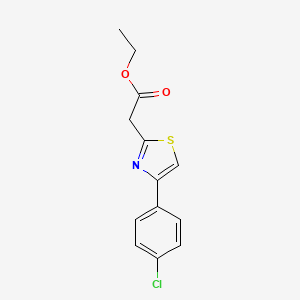

![N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2857491.png)

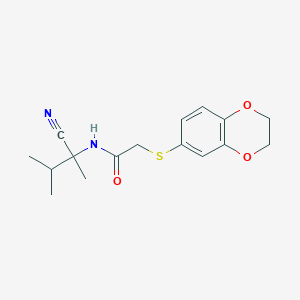

![N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide](/img/structure/B2857497.png)

![4-[(2-Methoxyphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2857500.png)

![2-(butylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857501.png)

amino}-N-methylacetamide](/img/structure/B2857505.png)